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molecular formula C16H16ClN3O3S B195227 Indapamide CAS No. 26807-65-8

Indapamide

Cat. No. B195227
M. Wt: 365.8 g/mol
InChI Key: NDDAHWYSQHTHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04570001

Procedure details

In a 50 ml round bottom was placed 8 grams of Lucas reagent. The reagent is prepared by dissolving 16 grams of anhydrous zinc chloride in 10 ml of concentrated hydrochloric acid. To this reagent was added 100 mg (0.27 mmols) of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine with stirring under nitrogen for a short time to dissolve the solid. The reaction cyclized at 60° C. over 6 hours. The reactant was worked up by pouring the cooled reaction mixture into water and extracting the product into ethyl acetate. The ethyl acetate phase was cross washed several times with water and sodium bicarbonate solution. The ethyl acetate solution is dried with magnesium sulfate, clarified and evaporated to dryness yielding 84 mg of crude 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline.
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Lucas reagent
Quantity
8 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
16 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([S:14](=[O:17])(=[O:16])[NH2:15])[CH:8]=1)[CH:2]=[CH2:3].[OH2:25]>Cl.Cl.[Cl-].[Cl-].[Zn+2].[Cl-].[Zn+2].[Cl-]>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([NH:5][N:4]2[C:1]3[C:21](=[CH:22][CH:23]=[CH:3][CH:2]=3)[CH2:20][CH:19]2[CH3:24])=[O:25])=[CH:8][C:9]=1[S:14](=[O:16])(=[O:17])[NH2:15] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
100 mg
Type
reactant
Smiles
C(C=C)N(NC(C1=CC(=C(C=C1)Cl)S(N)(=O)=O)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Lucas reagent
Quantity
8 g
Type
catalyst
Smiles
Cl.[Cl-].[Cl-].[Zn+2]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
16 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen for a short time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reagent is prepared
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
ADDITION
Type
ADDITION
Details
by pouring
EXTRACTION
Type
EXTRACTION
Details
extracting the product into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution is dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)NN2C(CC3=CC=CC=C23)C)C=C1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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